Hexamethylenediammonium dibromide

Catalog No.
S3356464
CAS No.
24731-81-5
M.F
C6H17BrN2
M. Wt
197.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylenediammonium dibromide

CAS Number

24731-81-5

Product Name

Hexamethylenediammonium dibromide

IUPAC Name

hexane-1,6-diamine;hydrobromide

Molecular Formula

C6H17BrN2

Molecular Weight

197.12 g/mol

InChI

InChI=1S/C6H16N2.BrH/c7-5-3-1-2-4-6-8;/h1-8H2;1H

InChI Key

CRMNBZZUVZXIJF-UHFFFAOYSA-N

SMILES

C(CCC[NH3+])CC[NH3+].[Br-].[Br-]

Canonical SMILES

C(CCCN)CCN.Br

The exact mass of the compound Hexamethylenediammonium dibromide is 277.98162 g/mol and the complexity rating of the compound is 31.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Herbicide in Agriculture

Controlling Harmful Algal Blooms

Weed Control in Gardening

Control of Duckweed and Maintenance of Navigation Lanes

Nonselective Weed Control in Non-Crop Areas

Fast-Acting Herbicide

    Summary of the Application: Diquat dibromide is a pale yellow, crystalline solid that is often dissolved in a liquid for application.

    Methods of Application: Diquat dibromide is applied directly to the target plants.

Nonselective Weed Control in Non-Crop Areas

HMDA-DB is an ionic compound formed by the combination of two positively charged hexamethylenediammonium cations (H2N-(CH2)6-NH2) and two negatively charged bromide (Br-) anions. There is no known natural origin for HMDA-DB, and it is likely synthesized in a laboratory setting [].

The significance of HMDA-DB in scientific research is currently unclear due to the lack of documented applications. However, its diammonium structure suggests potential uses as a precursor for the synthesis of other ionic compounds or as a cationic source in specific research areas [].


Molecular Structure Analysis

HMDA-DB has a linear molecular structure with a central chain of six carbon atoms (hexane) flanked by two ammonium groups (NH3+) at opposite ends (1st and 6th position). Each ammonium group has three hydrogen atoms bonded to the central nitrogen and forms a single ionic bond with a bromide ion (Br-).

Key features of the structure include:

  • Diammonium Cation: The presence of two positively charged ammonium groups gives the molecule a cationic character.
  • Linear Alkane Chain: The central hexane chain provides flexibility and allows for potential interactions with other molecules.
  • Ionic Bonding: The electrostatic attraction between the ammonium cations and bromide anions holds the molecule together.

Note

No publicly available 3D structure data was found for HMDA-DB.


Chemical Reactions Analysis

  • Synthesis: HMDA-DB could be synthesized by the reaction of 1,6-hexanediamine with hydrobromic acid (HBr).
H2N-(CH2)6-NH2 + 2HBr -> H2N-(CH2)6-NH3+ Br- + H2N-(CH2)6-NH3+ Br-

    Decomposition

    At high temperatures, HMDA-DB might decompose into 1,6-hexanediamine and hydrogen bromide.

    Ion Exchange Reactions

    The ammonium cations in HMDA-DB could potentially participate in ion exchange reactions with other salts, depending on the specific reaction conditions.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

196.05751 g/mol

Monoisotopic Mass

196.05751 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-19-2023

Explore Compound Types